3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine
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Overview
Description
Biphenyl compounds are a group of organic compounds which consist of two connected phenyl rings . The compound you mentioned, “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine”, is a biphenyl compound with a fluoro group on one phenyl ring, a methoxy group on the other phenyl ring, and an amine group attached to one of the rings.
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would likely consist of two phenyl rings connected together, with a fluoro group (-F), a methoxy group (-OCH3), and an amine group (-NH2) attached to the rings .Chemical Reactions Analysis
Again, while specific reactions involving “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” are not available, biphenyl compounds are known to undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions, and their boronic acid derivatives can be used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would be influenced by its molecular structure. For instance, the presence of the fluoro, methoxy, and amine groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Reactions of Biphenyl Derivatives
Biphenyl compounds, including “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine”, have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Axial Chirality and Atropisomerism
The preconditions required for the existence of axial chirality in biaryl compounds are discussed . Furthermore, atropisomerism, a type of axial chirality in biphenyl molecules, is also discussed .
Biological and Medicinal Applications
Biphenyl derivatives have a wide range of biological and medicinal applications . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Applications in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
Building Blocks for Basic Liquid Crystals
Biphenyl derivatives are significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .
Applications in Agriculture
Biphenyl derivatives are used to produce products for agriculture .
Nucleophilic Aromatic Substitution
The fluoride substituent in “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” enables nucleophilic aromatic substitution .
Treatment of Alzheimer’s Disease
3-Fluoro-4-methoxybenzoic acid, which can be derived from “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine”, can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYANDXPRTYQMHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine |
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